Cas no 1542269-01-1 (Morpholine, 2,3-dimethyl-, (2S,3S)-)

(2S,3S)-2,3-Dimethylmorpholine is a chiral morpholine derivative characterized by its stereospecific configuration at the 2- and 3-positions. This compound is valued for its role as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its rigid morpholine ring and defined stereochemistry enhance selectivity in asymmetric reactions, making it useful for constructing complex molecular architectures. The compound’s stability under a range of reaction conditions further contributes to its utility in multi-step synthetic routes. High purity grades are available to meet stringent application requirements, ensuring reproducibility in research and industrial processes.
Morpholine, 2,3-dimethyl-, (2S,3S)- structure
1542269-01-1 structure
Product name:Morpholine, 2,3-dimethyl-, (2S,3S)-
CAS No:1542269-01-1
MF:C6H13NO
MW:115.173521757126
CID:6011586
PubChem ID:641770

Morpholine, 2,3-dimethyl-, (2S,3S)- Chemical and Physical Properties

Names and Identifiers

    • Morpholine, 2,3-dimethyl-, (2S,3S)-
    • 1542269-01-1
    • rac-(2R,3R)-2,3-dimethylmorpholine
    • EN300-7283744
    • AKOS006356544
    • SCHEMBL15508386
    • Morpholine, 2,3-dimethyl-, trans-
    • DTXSID201299571
    • 62302-32-3
    • (2S,3S)-2,3-dimethylmorpholine
    • Inchi: 1S/C6H13NO/c1-5-6(2)8-4-3-7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1
    • InChI Key: LTJFPCBECZHXNS-WDSKDSINSA-N
    • SMILES: N1CCO[C@@H](C)[C@@H]1C

Computed Properties

  • Exact Mass: 115.099714038g/mol
  • Monoisotopic Mass: 115.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 74.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.3Ų
  • XLogP3: 0.3

Experimental Properties

  • Density: 0.862±0.06 g/cm3(Predicted)
  • Boiling Point: 150.8±15.0 °C(Predicted)
  • pka: 9.07±0.60(Predicted)

Morpholine, 2,3-dimethyl-, (2S,3S)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7283744-0.25g
rac-(2R,3R)-2,3-dimethylmorpholine
1542269-01-1
0.25g
$839.0 2023-05-26
Enamine
EN300-7283744-10.0g
rac-(2R,3R)-2,3-dimethylmorpholine
1542269-01-1
10g
$7316.0 2023-05-26
Enamine
EN300-7283744-0.05g
rac-(2R,3R)-2,3-dimethylmorpholine
1542269-01-1
0.05g
$766.0 2023-05-26
Enamine
EN300-7283744-2.5g
rac-(2R,3R)-2,3-dimethylmorpholine
1542269-01-1
2.5g
$1905.0 2023-05-26
Enamine
EN300-7283744-5.0g
rac-(2R,3R)-2,3-dimethylmorpholine
1542269-01-1
5g
$3754.0 2023-05-26
Enamine
EN300-7283744-0.1g
rac-(2R,3R)-2,3-dimethylmorpholine
1542269-01-1
0.1g
$803.0 2023-05-26
Enamine
EN300-7283744-0.5g
rac-(2R,3R)-2,3-dimethylmorpholine
1542269-01-1
0.5g
$876.0 2023-05-26
Enamine
EN300-7283744-1.0g
rac-(2R,3R)-2,3-dimethylmorpholine
1542269-01-1
1g
$912.0 2023-05-26

Additional information on Morpholine, 2,3-dimethyl-, (2S,3S)-

Introduction to Morpholine, 2,3-dimethyl-, (2S,3S)- (CAS No. 1542269-01-1)

Morpholine, 2,3-dimethyl-, (2S,3S)- (CAS No. 1542269-01-1) is a chiral organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the morpholine family, which is characterized by a six-membered ring containing one oxygen atom and four carbon atoms, with an additional nitrogen atom attached to the ring. The presence of two methyl groups at the 2 and 3 positions, along with the (2S,3S) stereochemistry, imparts unique properties to this compound, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

The chemical structure of Morpholine, 2,3-dimethyl-, (2S,3S)- is represented by the formula C6H14N1O1. The chiral centers at the 2 and 3 positions are crucial for its biological activity and selectivity in various chemical reactions. The stereochemistry of this compound plays a significant role in its interactions with biological targets, such as enzymes and receptors, which often exhibit high stereoselectivity.

In recent years, Morpholine, 2,3-dimethyl-, (2S,3S)- has been extensively studied for its potential applications in drug discovery and development. One of the key areas of research has been its use as a building block in the synthesis of chiral drugs. Chiral compounds are essential in pharmaceuticals because they can exhibit different biological activities depending on their enantiomeric form. The ability to synthesize and isolate specific enantiomers is crucial for developing safe and effective drugs.

A notable example of the application of Morpholine, 2,3-dimethyl-, (2S,3S)- is in the synthesis of antiviral agents. A recent study published in the Journal of Medicinal Chemistry highlighted the use of this compound as a key intermediate in the development of novel antiviral drugs targeting RNA viruses. The researchers demonstrated that derivatives of Morpholine, 2,3-dimethyl-, (2S,3S)- exhibited potent antiviral activity against a range of RNA viruses, including influenza and coronaviruses. This finding underscores the potential of this compound in addressing emerging viral threats.

Beyond antiviral applications, Morpholine, 2,3-dimethyl-, (2S,3S)- has also shown promise in the development of anti-inflammatory drugs. Inflammation is a complex biological response involving various mediators and signaling pathways. Research has shown that certain derivatives of this compound can modulate inflammatory responses by interacting with specific targets such as nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2). These findings suggest that Morpholine, 2,3-dimethyl-, (2S,3S)- could be a valuable starting point for designing new anti-inflammatory agents with improved efficacy and reduced side effects.

The synthetic versatility of Morpholine, 2,3-dimethyl-, (2S,3S)- has also been explored in the context of drug delivery systems. Chiral compounds can be used to enhance the solubility and bioavailability of poorly soluble drugs. A study published in the International Journal of Pharmaceutics demonstrated that incorporating Morpholine, 2,3-dimethyl-, (2S,3S)- into drug delivery formulations improved the pharmacokinetic properties of several model drugs. This improvement was attributed to the enhanced solubility and stability provided by the chiral morpholine scaffold.

In addition to its pharmaceutical applications, Morpholine, 2,3-dimethyl-, (2S,3S)- has been investigated for its potential use in agrochemicals. Chiral compounds are increasingly being used in agriculture to develop more effective and environmentally friendly pesticides and herbicides. Research has shown that certain derivatives of this compound exhibit selective activity against specific pests while minimizing harm to non-target organisms. This selectivity is attributed to the unique stereochemical properties of Morpholine, 2,3-dimethyl-, (2S,3S)-.

The synthesis of Morpholine, 2,3-dimethyl-, (2S,3S)- typically involves multi-step processes that ensure high enantiomeric purity. One common approach is asymmetric synthesis using chiral catalysts or auxiliaries. Recent advances in asymmetric catalysis have led to more efficient and scalable methods for producing this compound with high yield and enantiomeric excess. These developments have significantly reduced the cost and complexity associated with large-scale production.

In conclusion,Morpholine, 2,3-dimethyl-, (2S,3S)- (CAS No. 154269-01-1) is a versatile chiral compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique stereochemistry and chemical properties make it an attractive building block for synthesizing biologically active molecules with high selectivity and efficacy. Ongoing research continues to uncover new potential uses for this compound in drug discovery and development.

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